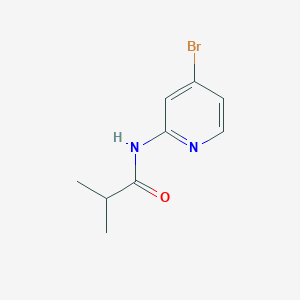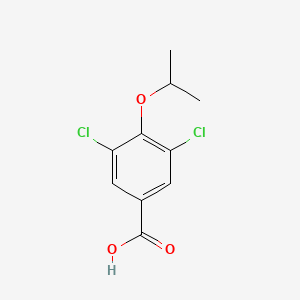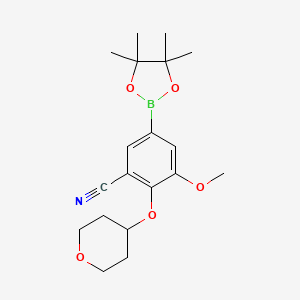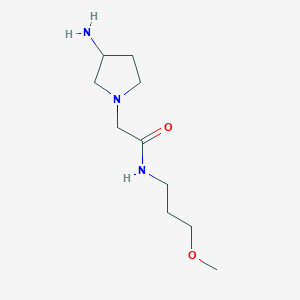amine CAS No. 1250409-03-0](/img/structure/B1468459.png)
[(4-Fluoro-2-methylphenyl)methyl](2-methylpropyl)amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of(4-Fluoro-2-methylphenyl)methylamine is C11H16FN. The InChI code is 1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 . Physical And Chemical Properties Analysis
The compound(4-Fluoro-2-methylphenyl)methylamine is a liquid at room temperature . It has a molecular weight of 181.25 g/mol.
Wissenschaftliche Forschungsanwendungen
Chiral Resolution Reagent
(4-Fluoro-2-methylphenyl)methylamine and similar compounds are used as chiral resolution reagents. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used to determine the enantiomeric excess (ee) of α-chiral amines, through regioselective ring-opening reactions with primary and secondary amines. This method allows for easy identification and quantification of diastereomeric products via NMR and HPLC (Rodríguez-Escrich et al., 2005).
Antitumor Properties
Some fluorinated benzothiazole derivatives, which are structurally similar to (4-Fluoro-2-methylphenyl)methylamine, show selective and potent antitumor properties. These compounds, when conjugated with amino acids, become water-soluble prodrugs, showing efficacy in inhibiting the growth of breast and ovarian cancer cell lines (Bradshaw et al., 2002).
Photoprobes in Biochemistry
Fluorophenyl ethers like 2-fluoro-4-nitroanisole, which are structurally related to (4-Fluoro-2-methylphenyl)methylamine, have been explored as potential biochemical photoprobes due to their reactivity with various amines under photochemical conditions (Pleixats et al., 1989).
Synthesis of Polyphenols
Compounds structurally related to (4-Fluoro-2-methylphenyl)methylamine are used in the synthesis of polyphenols. For instance, 4-fluorobenzaldehyde was reacted with aromatic amino phenols to create phenolic monomers. These are then transformed into polyphenol derivatives through oxidative polycondensation, affecting their thermal stability and optical properties (Kaya et al., 2012).
Supramolecular Organic Fluorophores
Methylphenyl compounds, similar to (4-Fluoro-2-methylphenyl)methylamine, have been used to control the circular dichroism properties in supramolecular organic fluorophores. By varying the position of the methyl substituent in these compounds, the fluorescence characteristics can be adjusted (Nishiguchi et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-5-12(13)6-10(11)3/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFFBRUUILPRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)





![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)

